1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
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Overview
Description
- The imidazolidinone intermediate is then reacted with 1-(2-bromoethyl)-4-(furan-2-carbonyl)piperazine.
- Reaction conditions: This step often requires a base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF).
Final Coupling Reaction:
- The final step involves coupling the intermediate with 4-chlorophenyl isocyanate to form the target compound.
- Reaction conditions: This step is typically performed at room temperature in the presence of a catalyst such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency in the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Imidazolidinone Core:
- Starting with the reaction of 4-chlorobenzylamine with glyoxal to form the imidazolidinone core.
- Reaction conditions: Typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness: 1-(4-Chlorophenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan-2-carbonyl group and the piperazine moiety, in particular, may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c21-15-3-5-16(6-4-15)25-12-11-24(20(25)28)14-18(26)22-7-9-23(10-8-22)19(27)17-2-1-13-29-17/h1-6,13H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSYXHIMLMQLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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